7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 7th position and a carboxylic acid group at the 5th position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but lacks the methoxyphenyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxyphenyl group enhances its ability to interact with biological targets, while the carboxylic acid group provides additional sites for chemical modification.
Properties
Molecular Formula |
C13H12N4O3 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12N4O3/c1-20-9-4-2-3-8(5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16) |
InChI Key |
PRSVFEXVYUTGDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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